N-tert-butyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
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Overview
Description
N-tert-butyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is an organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of a tert-butyl group, a pyridine ring, and an oxadiazole ring, which are linked through a sulfanyl group to an acetamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Mechanism of Action
Target of Action
The primary target of N-tert-butyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide Similar compounds have been shown to target the sterol 14-alpha demethylase (cyp51) protein in candida spp .
Mode of Action
The exact mode of action of This compound It is suggested that similar compounds inhibit the formation of yeast to mold as well as ergosterol formation by computational simulation against sterol 14-alpha demethylase (cyp51) .
Biochemical Pathways
The biochemical pathways affected by This compound Similar compounds have been shown to inhibit ergosterol biosynthesis , which is a crucial component of the fungal cell membrane.
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound It is suggested that similar compounds could be moderately toxic to humans .
Result of Action
The molecular and cellular effects of This compound Similar compounds have been shown to exhibit potent activity against candida spp, including several multidrug-resistant Candida spp .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound It is suggested that similar compounds are investigated for their antimicrobial potency against a panel of bacterial and fungal pathogens .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is currently no available information on how the effects of N-tert-butyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide vary with different dosages in animal models .
Metabolic Pathways
It is unclear which enzymes or cofactors it interacts with, and whether it has any effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the oxadiazole intermediate.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the oxadiazole-pyridine intermediate with a thiol compound under basic conditions.
Formation of the Acetamide Moiety: The final step involves the acylation of the intermediate with tert-butyl acetamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The oxadiazole ring can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-tert-butyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors, to elucidate its mechanism of action and potential therapeutic uses.
Comparison with Similar Compounds
Similar Compounds
N-tert-butyl-2-{[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide: Similar structure with a pyridin-2-yl group instead of pyridin-3-yl.
N-tert-butyl-2-{[5-(phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide: Similar structure with a phenyl group instead of pyridin-3-yl.
N-tert-butyl-2-{[5-(pyridin-3-yl)-1,2,4-triazol-3-yl]sulfanyl}acetamide: Similar structure with a triazole ring instead of oxadiazole.
Uniqueness
N-tert-butyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the oxadiazole ring, in particular, contributes to its stability and potential for diverse applications in research and industry.
Properties
IUPAC Name |
N-tert-butyl-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-13(2,3)15-10(18)8-20-12-17-16-11(19-12)9-5-4-6-14-7-9/h4-7H,8H2,1-3H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBGXHQBWKOLKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CSC1=NN=C(O1)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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